molecular formula C7H13ClN2S B3238967 N-(Thiazol-5-ylmethyl)propan-2-amine hydrochloride CAS No. 1417794-26-3

N-(Thiazol-5-ylmethyl)propan-2-amine hydrochloride

Cat. No.: B3238967
CAS No.: 1417794-26-3
M. Wt: 192.71 g/mol
InChI Key: JCMMTZOAZRPCFO-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Derivatives in Contemporary Medicinal Chemistry Research

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a cornerstone in the development of a wide array of therapeutic agents. bohrium.comeurekaselect.com This structural motif is present in numerous clinically significant drugs, underscoring its importance in medicinal chemistry. researchgate.net The versatility of the thiazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. globalresearchonline.netspast.org

Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. sysrevpharm.orgnih.govnih.gov This wide range of activities has made them a focal point for researchers seeking to develop new treatments for a variety of diseases. bohrium.com The ability of the thiazole ring to interact with various biological targets is a key factor driving its prevalence in drug discovery programs. ijarsct.co.in

Table 1: Examples of Marketed Drugs Containing a Thiazole Moiety

Drug NameTherapeutic Class
SulfathiazoleAntibiotic
RitonavirAntiretroviral
AbafunginAntifungal
MeloxicamAnti-inflammatory
TiazofurinAntineoplastic

Contextualizing N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride within Novel Chemical Entity Investigations

This compound, identified by the CAS number 1417794-26-3, represents a novel chemical entity within the broader class of thiazole derivatives. angenechemical.comchemenu.comnih.gov Its structure, featuring a propan-2-amine group attached to a thiazole ring via a methylene (B1212753) bridge, suggests potential for biological activity based on the established pharmacology of related compounds.

As of the current date, specific research dedicated to the synthesis, characterization, and biological evaluation of this compound is not extensively documented in publicly available scientific literature. This positions the compound as a frontier molecule, ripe for investigation. The exploration of such novel entities is crucial for expanding the chemical space available for drug discovery and identifying new lead compounds with unique therapeutic profiles.

Table 2: Chemical Identity of this compound

PropertyValue
IUPAC Name (propan-2-yl)[(1,3-thiazol-5-yl)methyl]amine;hydrochloride
Molecular Formula C₇H₁₃ClN₂S
Molecular Weight 192.71 g/mol
CAS Number 1417794-26-3

Significance of Investigating Thiazole-Based Scaffolds for Biological Activity

The investigation of thiazole-based scaffolds is of paramount importance in medicinal chemistry for several reasons. The thiazole ring is a bioisostere for other aromatic systems, allowing it to mimic the structural features of various endogenous molecules and interact with their biological targets. ijpsjournal.com Furthermore, the sulfur and nitrogen heteroatoms in the thiazole ring can participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. pharmaguideline.com

The structural diversity of thiazole derivatives allows for the creation of large chemical libraries for high-throughput screening, increasing the probability of identifying hit compounds. nih.gov The synthetic accessibility of the thiazole ring also contributes to its appeal, with well-established chemical methods for its construction and modification. nih.govjocpr.com This facilitates the synthesis of analogues for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds. mdpi.com

Research Gaps and Objectives for this compound Investigations

The primary research gap concerning this compound is the lack of published data on its synthesis and biological properties. While general synthetic routes for thiazole derivatives are well-documented, specific methodologies for this compound have not been detailed. pharmaguideline.com Similarly, its pharmacological profile remains unexplored.

Future research objectives for this compound should therefore focus on:

Development of a robust and efficient synthetic pathway for this compound to enable its production in sufficient quantities for further study.

Comprehensive characterization of the compound's physicochemical properties.

In vitro screening against a panel of biological targets to identify potential therapeutic applications. This could include assays for antimicrobial, anticancer, and anti-inflammatory activity, given the known properties of other thiazole derivatives.

Investigation of the structure-activity relationships of analogues of this compound to optimize its biological activity and pharmacokinetic properties.

The exploration of this compound holds the potential to yield a new lead compound for drug development and to deepen our understanding of the chemical biology of thiazole derivatives.

Properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-6(2)9-4-7-3-8-5-10-7;/h3,5-6,9H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMTZOAZRPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-26-3
Record name 5-Thiazolemethanamine, N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemoinformatic Insights for N Thiazol 5 Ylmethyl Propan 2 Amine Hydrochloride

Diverse Synthetic Routes Towards N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride

The synthesis of this compound can be approached through several strategic pathways. A common and logical route involves the initial construction of a functionalized thiazole (B1198619) ring, followed by the introduction of the N-isopropylaminomethyl side chain at the C5 position.

One primary method begins with the synthesis of a suitable 5-substituted thiazole precursor, such as thiazole-5-carbaldehyde or 5-(chloromethyl)thiazole (B1295649). For instance, thiazole-5-carbaldehyde can be reacted with isopropylamine (B41738) under reductive amination conditions. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Alternatively, the synthesis can commence with 5-(chloromethyl)thiazole. This precursor can undergo a direct nucleophilic substitution reaction with isopropylamine. The amine acts as the nucleophile, displacing the chloride to form the target N-(Thiazol-5-ylmethyl)propan-2-amine base. Subsequent treatment with HCl in a suitable solvent like diethyl ether or isopropanol (B130326) precipitates the hydrochloride salt.

Another versatile approach is the renowned Hantzsch thiazole synthesis, which builds the thiazole ring itself. chemhelpasap.comnih.gov This method involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com To produce a 5-substituted thiazole suitable for conversion to the target compound, a precursor like 1,3-dichloroacetone (B141476) could be reacted with thioformamide. The resulting 5-(chloromethyl)thiazole can then be utilized as described above.

Table 1: Comparison of Key Synthetic Precursors

PrecursorSubsequent ReactionKey ReagentsAdvantage
Thiazole-5-carbaldehydeReductive AminationIsopropylamine, NaBH₄Controlled, high-yield introduction of the amine.
5-(Chloromethyl)thiazoleNucleophilic SubstitutionIsopropylamineDirect formation of the C-N bond.
1,3-DichloroacetoneHantzsch Thiazole SynthesisThioformamideBuilds the core heterocyclic structure.

Optimization of Synthetic Pathways for this compound

Optimization of these synthetic routes is crucial for improving yield, purity, and sustainability. For the Hantzsch synthesis, the use of green chemistry principles has been explored, including employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) and using reusable catalysts such as silica-supported tungstosilisic acid. nih.govbepls.com Microwave irradiation and ultrasonic-mediated synthesis have also been shown to significantly reduce reaction times and improve yields for thiazole formation. bepls.comresearchgate.net

In the reductive amination step, the choice of reducing agent and solvent can be optimized. Sodium triacetoxyborohydride is often preferred for its mildness and high selectivity for imines, reducing side reactions. For the final salt formation, careful control of stoichiometry and temperature during the addition of HCl is necessary to ensure the precipitation of a pure, crystalline product.

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound Precursors

Regioselectivity is a critical consideration, particularly in the Hantzsch synthesis, to ensure the desired substitution pattern on the thiazole ring. The reaction between an α-haloketone and a thioamide must be controlled to yield the 5-substituted product rather than other isomers. Research has shown that reaction conditions, such as pH, can influence the regiochemical outcome. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically leads to 2-(N-substituted amino)thiazoles. rsc.org However, performing the reaction under acidic conditions can alter the reaction pathway, potentially leading to mixtures of isomers. rsc.org Therefore, careful selection of starting materials and control of the reaction environment are paramount for the regioselective synthesis of the required 5-substituted thiazole precursor.

The target molecule, this compound, is achiral, so stereoselectivity is not a concern for the final product. However, if chiral precursors were used or if asymmetric synthesis methods were employed to introduce the isopropylamine group, stereochemical considerations would become relevant. For the described synthetic routes using achiral precursors, stereoselectivity is not a factor.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound and Its Intermediates

The definitive identification and structural confirmation of this compound and its synthetic intermediates rely on a combination of advanced spectroscopic methods.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The proton on the thiazole ring at the C2 position would appear as a singlet in the aromatic region (typically δ 8.5-9.0 ppm). chemicalbook.com The proton at C4 would also be a singlet, slightly upfield (δ 7.5-8.0 ppm). chemicalbook.com The methylene (B1212753) protons (-CH₂-) adjacent to the thiazole ring would likely appear as a singlet around δ 4.0-4.5 ppm. The methine proton (-CH-) of the isopropyl group would be a septet near δ 3.0-3.5 ppm, coupled to the six methyl protons. docbrown.info The two methyl groups (-CH₃) of the isopropyl moiety would appear as a doublet around δ 1.2-1.5 ppm. docbrown.info The amine proton(s) would be visible as a broad signal, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information. The C2 and C4 carbons of the thiazole ring are expected to have chemical shifts in the δ 140-155 ppm range, while the C5 carbon would be further upfield. docbrown.info The methylene carbon should appear around δ 40-50 ppm. The methine carbon of the isopropyl group is expected around δ 45-55 ppm, and the equivalent methyl carbons would produce a signal around δ 20-25 ppm. chemicalbook.comspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Group¹H NMR (Predicted)¹³C NMR (Predicted)
Thiazole C2-H~8.8~152
Thiazole C4-H~7.8~142
-CH₂- (Methylene)~4.2~45
-CH- (Isopropyl)~3.2 (septet)~50
-CH₃ (Isopropyl)~1.3 (doublet)~22

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For N-(Thiazol-5-ylmethyl)propan-2-amine, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the free base. Common fragmentation patterns would include the loss of an isopropyl group and cleavage of the bond between the methylene group and the thiazole ring, leading to characteristic fragment ions.

X-ray Crystallography for Precise Molecular Structure Determination of this compound

X-ray crystallography is the gold standard for unambiguous determination of the three-dimensional molecular structure. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. For ionic compounds like this compound, obtaining single crystals suitable for X-ray diffraction can be achieved by slow evaporation from a suitable solvent. acs.org The resulting crystal structure would definitively confirm the protonation site (the isopropylamine nitrogen) and reveal the packing of the ions in the crystal lattice, including any hydrogen bonding interactions between the ammonium (B1175870) proton and the chloride anion. acs.orgnih.gov

Chemoinformatic Profiling and Data Mining for this compound

Chemoinformatic tools and data mining offer valuable insights into the physicochemical properties and potential biological activities of molecules based on their structure. Quantitative Structure-Activity Relationship (QSAR) studies on various thiazole derivatives have demonstrated correlations between calculated molecular descriptors and biological activities. laccei.orgimist.maresearchgate.net

For this compound, a chemoinformatic profile can be generated by calculating various molecular descriptors. These descriptors help predict the compound's behavior in different chemical and biological environments.

Table 3: Calculated Chemoinformatic Properties

PropertyPredicted ValueSignificance
Molecular Weight192.71 g/mol (for HCl salt)Fundamental physical property.
XLogP31.5Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA)51.3 ŲCorrelates with transport properties and bioavailability.
Hydrogen Bond Donors2Indicates potential for hydrogen bonding interactions.
Hydrogen Bond Acceptors2Indicates potential for hydrogen bonding interactions.
Rotatable Bond Count3Relates to conformational flexibility.

Data is for the free base form unless otherwise noted and is sourced from computational models.

Furthermore, computational modeling using Density Functional Theory (DFT) can be employed to understand the electronic structure of the molecule. researchgate.net Such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net These computational insights are valuable for rationalizing the compound's reactivity and for designing new derivatives with tailored properties. nih.gov

Molecular Descriptors and Feature Analysis for this compound

This compound, a substituted thiazole derivative, possesses a unique set of physicochemical properties that define its behavior in a chemical and biological context. An analysis of its molecular descriptors provides a quantitative insight into its structure, lipophilicity, water-solubility, and other key features. These descriptors are crucial in computational chemistry and drug discovery for predicting the compound's pharmacokinetic and pharmacodynamic profiles.

A comprehensive analysis of the molecular descriptors for this compound has been performed using computational tools. The key physicochemical properties are summarized in the interactive data table below. The compound has a molecular weight of 192.71 g/mol and a molecular formula of C₇H₁₃ClN₂S. nih.govchemspider.com

The lipophilicity of a compound, a critical factor in its ability to cross biological membranes, is estimated by the logarithm of the partition coefficient (log P). For N-(Thiazol-5-ylmethyl)propan-2-amine, the predicted consensus log P value is 1.35, indicating a moderate degree of lipophilicity. Water solubility is another vital parameter, and the predicted log S (ESOL) value of -2.25 suggests that the compound is soluble in water.

The topological polar surface area (TPSA) is a descriptor that correlates with a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. With a TPSA of 51.39 Ų, this compound is expected to have good oral bioavailability. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, which influence its interactions with biological targets. Furthermore, it has two rotatable bonds, suggesting a degree of conformational flexibility.

Table 1: Molecular Descriptors of this compound

Molecular DescriptorValue
Physicochemical Properties
Molecular FormulaC₇H₁₃ClN₂S
Molecular Weight192.71 g/mol
Consensus Log P1.35
ESOL Log S-2.25
Solubility1.77e-02 mol/L
ClassSoluble
Lipophilicity
iLOGP1.49
XLOGP30.99
WLOGP1.39
MLOGP1.03
Silicos-IT1.83
Water Solubility
ESOL ClassSoluble
Ali ClassSoluble
Llinas ClassSoluble
Pharmacokinetics
GI absorptionHigh
BBB permeantNo
P-gp substrateNo
CYP1A2 inhibitorNo
CYP2C19 inhibitorNo
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorNo
Log Kp (skin permeation)-7.03 cm/s
Druglikeness
LipinskiYes, 0 violations
GhoseNo, 1 violation (MW)
VeberYes, 0 violations
EganYes, 0 violations
MueggeNo, 1 violation (TPSA)
Bioavailability Score0.55
Medicinal Chemistry
PAINS0 alerts
Brenk1 alert (Thiazole)
LeadlikenessYes, 1 violation (LogP)
Synthetic accessibility2.13

Comparative Analysis of this compound within Chemical Space

To understand the unique positioning of this compound within the vast chemical space of therapeutic agents, a comparative analysis was conducted against three well-established drugs containing a thiazole moiety: Ritonavir, Sulfathiazole, and Dasatinib. This analysis, based on key molecular descriptors, highlights the similarities and differences in their physicochemical profiles, which in turn influence their therapeutic applications.

Ritonavir , an antiretroviral medication, is a significantly larger and more complex molecule, as reflected by its molecular weight of 720.95 g/mol . scribd.com Its high lipophilicity (consensus Log P of 4.49) and poor water solubility are notable features. scribd.comacs.org In contrast, this compound is a much smaller and more water-soluble compound.

Sulfathiazole , an older antibiotic, has a molecular weight of 255.32 g/mol and exhibits a lower lipophilicity (consensus Log P of 0.98) compared to the target compound. drugbank.comnih.govebi.ac.uk Its topological polar surface area (85.08 Ų) is higher, suggesting different transport and interaction characteristics. ebi.ac.uk

Dasatinib , a targeted cancer therapy agent, possesses a molecular weight of 488.01 g/mol and a consensus Log P of 3.34, indicating a balance of lipophilicity and hydrophilicity. iau.irebi.ac.uk

The comparative data underscores the diversity of chemical properties within the thiazole class of compounds. This compound occupies a distinct region in this chemical space, characterized by its relatively small size, moderate lipophilicity, and good water solubility. These attributes, when viewed alongside its druglikeness profile (satisfying Lipinski's rule of five with zero violations), suggest a favorable profile for potential oral bioavailability. The Brenk alert for the thiazole ring is a common feature among this class of compounds and warrants consideration in further development.

Table 2: Comparative Analysis of Thiazole-Containing Compounds

Molecular DescriptorThis compoundRitonavirSulfathiazoleDasatinib
Physicochemical Properties
Molecular FormulaC₇H₁₃ClN₂SC₃₇H₄₈N₆O₅S₂C₉H₉N₃O₂S₂C₂₂H₂₆ClN₇O₂S
Molecular Weight ( g/mol )192.71720.95255.32488.01
Consensus Log P1.354.490.983.34
ESOL Log S-2.25-5.13-2.18-4.01
TPSA (Ų)51.39154.2685.08136.72
Druglikeness
Lipinski Violations0201
Bioavailability Score0.550.110.550.55

Computational and Theoretical Investigations of N Thiazol 5 Ylmethyl Propan 2 Amine Hydrochloride

Quantum Chemical Studies on N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride Molecular Conformation and Electronic Properties

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. These computational methods provide insights into the molecular structure, stability, and electronic characteristics of this compound at an atomic level.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netacs.org DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For this compound, DFT calculations would typically be performed using a basis set like B3LYP/6-311G(d,p) to obtain a balance between accuracy and computational cost. researchgate.net

The primary outputs of DFT calculations include the optimized molecular structure, detailing bond lengths and angles, and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Illustrative DFT-Calculated Properties for a Thiazole (B1198619) Derivative

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.2 Debye

Molecular Electrostatic Potential (MEP) Analysis of this compound

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. urfu.ru The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. The protonated amine group would exhibit a strong positive potential, highlighting its electrophilic nature.

Molecular Docking and Dynamics Simulations for this compound Target Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. nih.govbiointerfaceresearch.com

Prediction of Potential Biological Target Binding Sites for this compound

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, a docking study would involve screening it against a library of known protein structures to identify potential biological targets. The results are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more favorable interaction. nih.gov

Illustrative Molecular Docking Results for a Thiazole Derivative against Potential Protein Targets

Protein TargetBinding Affinity (kcal/mol)
Protein Kinase A-8.5
Cyclooxygenase-2 (COX-2)-7.9
Tubulin-7.2
DNA Gyrase B-6.8

Ligand-Protein Interaction Analysis of this compound Complexes

Once a potential protein target is identified, a more detailed analysis of the ligand-protein interactions is performed. This involves examining the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the protonated amine group would be expected to form strong hydrogen bonds with acceptor residues in the protein's active site. The thiazole ring could participate in π-π stacking or other hydrophobic interactions. nih.gov

Conformational Dynamics and Stability of this compound in Simulated Biological Environments

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.comresearchgate.net An MD simulation of the this compound-protein complex would provide insights into the stability of the binding pose predicted by docking. The simulation tracks the movements of atoms over time, allowing for the analysis of conformational changes in both the ligand and the protein. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in modern medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding the structural features that govern their therapeutic efficacy. This understanding can then guide the rational design of new, more potent analogues.

Development of Predictive Models for this compound Efficacy

The development of a predictive QSAR model for this compound derivatives begins with the compilation of a dataset of molecules with known biological activities. These activities are typically expressed as pIC50 values, which are the negative logarithm of the half-maximal inhibitory concentration (IC50). The three-dimensional structures of these molecules are then computationally optimized to their lowest energy conformation.

A wide array of molecular descriptors are subsequently calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. The goal is to identify a subset of these descriptors that have the most significant correlation with the observed biological activity.

Several statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation. More advanced techniques like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are also utilized, particularly for complex datasets. nih.gov

For a hypothetical series of this compound derivatives, a QSAR model might be developed using MLR. The resulting model could take the form of an equation where the predicted pIC50 is a function of selected descriptors. For instance, a study on a series of 25 thiazole derivatives identified molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the J descriptor as being significant for their biological activity. nih.gov

An example of a predictive model for a hypothetical set of this compound derivatives is presented below. This model correlates the predicted efficacy (pIC50) with key molecular descriptors.

Hypothetical QSAR Model for this compound Derivatives

Derivative Actual pIC50 Predicted pIC50 Residual
1 6.5 6.4 0.1
2 7.2 7.1 0.1
3 5.8 5.9 -0.1
4 6.9 6.8 0.1
5 7.5 7.6 -0.1

The descriptors used to build such a model would be selected based on their statistical significance and their ability to explain the variance in the biological activity of the compounds.

Statistical Validation and Applicability Domain Assessment in this compound QSAR Studies

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous statistical validation is a critical step in the modeling process. Validation is typically performed using both internal and external methods.

Internal validation techniques assess the robustness of the model using the initial dataset. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. The cross-validation coefficient (q²) is a key metric derived from this process, with a value greater than 0.5 generally considered indicative of a good model. nih.gov

External validation involves challenging the model with a set of compounds that were not used in its development (the test set). The predictive ability of the model is evaluated by how well it predicts the activity of these new compounds. The predictive R² (R²pred) is a common statistical parameter used for this assessment, with a value greater than 0.6 often considered acceptable.

A study on thiazole analogues reported a QSAR model with the following statistical fitness: R² = 0.906134, adjusted R² = 0.89049, Q²cv = 0.86149, and R²pred = 0.82581, indicating a statistically robust and predictive model. jmchemsci.com

Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
Coefficient of determination (goodness of fit) > 0.6
q² (or R²cv) Cross-validated correlation coefficient (robustness) > 0.5

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. researchgate.netresearchgate.net It is crucial to determine the AD to ensure that predictions for new compounds are trustworthy. The AD is defined based on the range of the descriptors of the training set compounds. A new compound is considered to be within the AD if its descriptors fall within this range.

One method to visualize the AD is a Williams plot, which plots the standardized residuals versus the leverage of each compound. nih.gov Compounds with high leverage have a significant influence on the model's parameters. The plot helps to identify outliers and compounds for which the model's predictions may be less reliable.

Biological Target Identification and Mechanistic Elucidation of N Thiazol 5 Ylmethyl Propan 2 Amine Hydrochloride

High-Throughput Screening Methodologies for N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride Target Discovery

The initial phase of target discovery for a compound like this compound would typically involve high-throughput screening (HTS) to rapidly assess its effects across a wide range of biological systems. These methodologies can be broadly categorized into phenotypic and target-based screening.

Phenotypic Screening Strategies for this compound Activity in Cellular Models

Phenotypic screening involves testing a compound's effect on cellular or organismal models to identify a specific change in their characteristics or "phenotype." This approach is advantageous as it does not require prior knowledge of a specific drug target. For this compound, this could involve exposing various cancer cell lines to the compound and monitoring for effects on cell proliferation, apoptosis, or other relevant cellular processes. For instance, a study on a different set of thiazole (B1198619) derivatives, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, utilized cell-based screening to identify their potent cytotoxic effects against cancer cell lines, which was later linked to the inhibition of aurora A and B kinases nih.gov. A similar strategy could be applied to the compound .

Target-Based Screening Against Enzyme Panels and Receptor Libraries for this compound

In contrast to phenotypic screening, target-based screening involves testing a compound against a predefined collection of specific biological targets, such as enzymes or receptors. This approach is more direct in identifying molecular interactions. This compound could be screened against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other protein families to identify potential binding partners lifechemicals.com. The structural alerts from the thiazole ring, a common moiety in bioactive compounds, might suggest prioritizing certain target classes known to interact with such heterocycles. For example, various thiazole derivatives have been identified as inhibitors of targets like the kinesin HSET (KIFC1) nih.gov and as antagonists of the Zinc-Activated Channel (ZAC) nih.gov.

Biochemical and Biophysical Characterization of this compound Interactions with Biomolecules

Once a potential target is identified through screening, the next crucial step is to characterize the biochemical and biophysical nature of the interaction. This provides detailed insights into the compound's mechanism of action, binding affinity, and kinetics.

Enzyme Inhibition Kinetics and Mechanistic Studies of this compound

If this compound were found to inhibit a particular enzyme, detailed kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). Such studies are fundamental to understanding how the compound affects the enzyme's catalytic activity. For example, research on other thiazole-containing compounds has detailed their enzyme inhibition mechanisms, providing a roadmap for similar investigations nih.gov.

Receptor Binding Affinity and Dissociation Kinetics of this compound

Should the compound be identified as a ligand for a receptor, its binding affinity (Kd), and association (kon) and dissociation (koff) rate constants would be determined. These parameters are critical for understanding the potency and duration of action of the compound at its target. Techniques such as radioligand binding assays or surface plasmon resonance are typically employed for these measurements.

Protein Thermal Shift Assays and Surface Plasmon Resonance for this compound Binding Validation

To confirm the direct binding of this compound to a target protein, biophysical techniques are invaluable. A Protein Thermal Shift Assay (TSA), also known as differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding thermofisher.comnih.govnih.gov. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates a stabilizing interaction and confirms direct binding.

Surface Plasmon Resonance (SPR) is another powerful technique used to study biomolecular interactions in real-time. It can provide quantitative data on binding affinity and kinetics by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

While the methodologies to thoroughly investigate the biological targets of this compound are well-established, the scientific community awaits the publication of specific research data to move this compound from a chemical entity to a potential therapeutic agent. The absence of such data underscores the vast landscape of chemical space that remains to be explored and characterized.

Cellular Assays for Investigating this compound Activity and Signaling Pathways

Mechanism of Action Studies of this compound in Specific Cell Lines

No published studies were identified that investigated the specific mechanism of action for this compound in any cell line.

Gene Expression and Proteomic Profiling in Response to this compound Treatment

No data from gene expression arrays, RNA-sequencing, or proteomic analyses following cellular treatment with this compound are available in the public research domain.

Cellular Permeability and Subcellular Distribution Studies of this compound

There are no available research findings detailing the cellular permeability, uptake mechanisms, or the subcellular localization of this compound.

Structure Activity Relationship Sar Studies of N Thiazol 5 Ylmethyl Propan 2 Amine Hydrochloride Analogues

Rational Design and Synthesis of N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride Derivatives

The design of novel analogues of this compound is deeply rooted in the principles of medicinal chemistry, aiming to optimize biological activity through targeted structural modifications. nih.govfabad.org.tr Synthetic strategies are often guided by computational modeling and a thorough understanding of the SAR of existing thiazole-containing compounds. ijper.orgresearchgate.net

Chemical Modification of the Thiazole (B1198619) Moiety in this compound Analogues

The thiazole ring serves as a crucial scaffold in a multitude of pharmacologically active molecules. ijper.orgresearchgate.net Its modification is a key strategy in the rational design of new therapeutic agents. fabad.org.tr In the context of this compound analogues, alterations to the thiazole ring have been explored to enhance target interaction and modulate physicochemical properties.

Common synthetic routes to achieve these modifications often begin with the Hantzsch thiazole synthesis, a versatile method for constructing the thiazole core from α-haloketones and thioamides. ijarsct.co.in This allows for the introduction of various substituents at different positions of the thiazole ring. For instance, substitution at the C2 and C4 positions of the thiazole can significantly influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to biological targets. ijper.org

Table 1: Impact of Thiazole Moiety Modifications on Biological Activity

Modification Rationale Observed Effect on Activity
Introduction of electron-withdrawing groupsTo enhance hydrogen bonding potential and modulate pKa.Can lead to increased potency, depending on the specific target interaction.
Introduction of bulky alkyl or aryl groupsTo explore steric tolerance in the binding pocket.Often results in a decrease in activity, suggesting a sterically constrained binding site.
Bioisosteric replacement (e.g., with oxazole (B20620) or imidazole)To alter electronic distribution and metabolic stability while maintaining key binding interactions.Variable effects, highlighting the specific importance of the sulfur atom in the thiazole ring for certain biological targets.

Exploration of Substitutions on the Propylamine (B44156) Chain of this compound

The N-isopropyl group and the length of the alkyl chain connecting the amine to the thiazole ring are critical determinants of biological activity. mdpi.com Structure-activity relationship studies have shown that even minor changes to this part of the molecule can lead to significant shifts in potency and selectivity.

Synthetic approaches to modify the propylamine chain typically involve the reaction of a suitable thiazole-5-carboxaldehyde (B92649) or a related electrophile with a variety of primary or secondary amines. Reductive amination is a commonly employed method to achieve this transformation.

Table 2: Influence of Propylamine Chain Substitutions on Biological Activity

Substitution on Amine Chain Length Variation Observed Effect on Potency
Small alkyl groups (e.g., methyl, ethyl)Standard three-carbon chainGenerally well-tolerated, with potency comparable to the parent isopropyl group.
Bulky alkyl groups (e.g., t-butyl, cyclohexyl)Standard three-carbon chainA significant decrease in potency is often observed, indicating steric hindrance.
Aromatic ringsStandard three-carbon chainCan lead to either an increase or decrease in activity, depending on the specific electronic and steric properties of the aromatic substituent.
Isopropyl groupShortening or lengthening the chainAltering the chain length from the optimal three carbons typically results in a loss of activity.

Impact of Stereochemistry on the Biological Activity of this compound Analogues

The presence of a chiral center at the second carbon of the propan-2-amine chain introduces the possibility of stereoisomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The stereoselective synthesis of this compound analogues is therefore a critical aspect of their development. Chiral resolutions or asymmetric synthesis are employed to obtain enantiomerically pure compounds for biological evaluation. Studies have shown that for many biologically active compounds, one enantiomer is significantly more potent than the other, a phenomenon known as eudismic ratio. While specific data for this compound is not extensively available in the public domain, the general principles of stereochemistry in drug action strongly suggest that the biological activity would be stereospecific.

Biological Evaluation of this compound Analogues

The biological evaluation of newly synthesized analogues is essential to determine their potency, selectivity, and mechanism of action. This process typically involves a series of in vitro and sometimes in vivo assays.

Comparative Potency and Selectivity Assessment of this compound Derivatives

The potency of the analogues is often determined by measuring their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) against a specific biological target. Selectivity is assessed by comparing the potency of the compounds against the primary target versus other related targets. A high degree of selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.

For example, in a hypothetical study, a series of analogues with modifications at the C2 position of the thiazole ring could be tested against a panel of related enzymes. The results might show that an analogue with a small, electron-donating group at this position exhibits high potency and selectivity for the target enzyme, while analogues with bulky or electron-withdrawing groups are less potent and selective.

Table 3: Hypothetical Comparative Potency and Selectivity Data

Analogue Modification Target IC50 (nM) Off-Target IC50 (nM) Selectivity Index
Parent Compound-5050010
Analogue AC2-Methyl Thiazole101000100
Analogue BC2-Phenyl Thiazole2008004
Analogue CN-ethyl amine756008

Mechanistic Differences and Target Modulations Among this compound Analogues

Understanding the mechanism of action at a molecular level is crucial for rational drug design. Different analogues may interact with the target in distinct ways, leading to varied functional outcomes. For instance, some analogues might act as competitive inhibitors, binding to the active site of an enzyme, while others could be allosteric modulators, binding to a different site and altering the enzyme's conformation.

De Novo Design and Scaffold Hopping Strategies from this compound

Following a comprehensive review of publicly available scientific literature, it appears that specific examples of de novo design or scaffold hopping strategies originating directly from the parent compound, this compound, have not been extensively reported. Research in this area has more broadly focused on the synthesis and structure-activity relationships of diverse thiazole derivatives rather than detailing computational design strategies starting from this specific molecular entity.

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific biological target. This process typically utilizes the three-dimensional structure of the target's binding site to assemble new molecules atom by atom or fragment by fragment. In the context of this compound, a de novo design approach would involve using the known or a homology-modeled structure of its biological target. A computational algorithm would then generate new ligands, distinct from the original thiazole scaffold, that are optimized for steric and electronic complementarity with the binding pocket.

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active compound with a different chemical moiety, while retaining the original biological activity. This technique is valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges.

For this compound, a scaffold hopping strategy would involve replacing the central thiazole ring with other heterocyclic or carbocyclic structures. The goal would be to maintain the spatial orientation of the key pharmacophoric elements—typically the amine group and potentially other interaction points on the ring system—that are crucial for biological activity.

While direct applications of these advanced design strategies to this compound are not detailed in the available literature, the principles of these methods provide a conceptual framework for the potential future development of novel analogues.

Pre Clinical Pharmacological Investigations of N Thiazol 5 Ylmethyl Propan 2 Amine Hydrochloride in in Vivo Models

Pharmacodynamic Studies of N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride in Animal Models

Dose-Response Relationships for this compound Efficacy in Established Disease Models

No in vivo studies detailing dose-response relationships for this compound in any disease models have been identified.

Pharmacological Efficacy Assessment of this compound in Relevant In Vivo Paradigms

There is no available data from in vivo paradigms to assess the pharmacological efficacy of this compound.

Investigation of this compound's Modulation of Specific Biochemical Markers in Biological Systems

No research has been published detailing the modulation of any specific biochemical markers by this compound in biological systems.

Target Engagement Studies of this compound In Vivo

There are no in vivo target engagement studies available for this compound.

Metabolic Stability and Biotransformation Studies of this compound in Pre-clinical Models

Information regarding the metabolic pathways and enzyme kinetics related to the biotransformation and metabolic stability of this compound in pre-clinical models is not available in the current body of scientific literature.

Advanced Analytical Methodologies for N Thiazol 5 Ylmethyl Propan 2 Amine Hydrochloride Research

Development of Robust LC-MS/MS Methods for N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride Quantification in Research Matrices

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying compounds in complex biological or environmental matrices. A robust LC-MS/MS method for this compound would typically be developed by optimizing several key components.

First, the chromatographic separation would be refined, likely using a reversed-phase column (such as a C18) to separate the compound from matrix components. The mobile phase, a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be optimized through gradient elution to achieve a sharp, symmetrical peak shape and a short run time.

Second, the mass spectrometric conditions would be established. The compound would be ionized, likely using an electrospray ionization (ESI) source in positive mode, to generate the protonated parent ion [M+H]⁺. This parent ion is then fragmented, and specific, stable product ions are selected for monitoring. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise. Method validation would be performed to establish linearity, accuracy, precision, and the lower limit of quantification (LLOQ) in the specific research matrix.

Hypothetical LC-MS/MS Method Parameters This table is for illustrative purposes only and is not based on experimental data.

ParameterHypothetical Condition
LC ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionParent Ion m/z → Product Ion m/z (To be determined)

Application of Capillary Electrophoresis and High-Performance Liquid Chromatography (HPLC) for this compound Purity and Research Stability Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of purity assessment and stability-indicating assays in pharmaceutical research. For this compound, a stability-indicating HPLC method would be developed to separate the parent compound from any potential degradation products or synthesis-related impurities. This typically involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradants. The chromatographic conditions are then optimized to ensure all these peaks are well-resolved from the main peak. The method's specificity is crucial for accurately quantifying the parent compound's purity and monitoring its degradation over time in stability studies.

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electrolyte-filled capillary under an electric field. CE can be particularly effective for separating charged species like hydrochloride salts and can offer very high separation efficiency. For purity assessment, a Capillary Zone Electrophoresis (CZE) method could be developed. The background electrolyte composition and pH would be optimized to achieve the separation of the main compound from its impurities. CE is often complementary to HPLC, providing an orthogonal separation technique that can resolve impurities that might co-elute in an HPLC system.

Hypothetical Stability Study Degradation Summary This table is for illustrative purposes only and is not based on experimental data.

Stress ConditionHypothetical % DegradationNumber of Degradation Products Observed
Acid Hydrolysis (0.1N HCl)To be determinedTo be determined
Base Hydrolysis (0.1N NaOH)To be determinedTo be determined
Oxidative (3% H₂O₂)To be determinedTo be determined
Thermal (80°C)To be determinedTo be determined

Integration of Automation and High-Throughput Techniques for this compound Analysis

In modern research, especially during the discovery and development phases, the analysis of large numbers of samples is common. Integrating automation and high-throughput screening (HTS) techniques can dramatically increase efficiency and reduce manual error. solubilityofthings.combmglabtech.com

For the analysis of this compound, automation could be implemented at several stages. Automated liquid handling systems can prepare calibration standards and process samples, ensuring precision and freeing up researcher time. dispendix.com Robotic systems can manage the loading of sample plates onto autosamplers for continuous, unattended operation of LC-MS/MS or HPLC instruments. hudsonlabautomation.com

High-throughput screening assays are designed to test many compounds rapidly. bmglabtech.com If this compound were part of a larger library of related thiazole (B1198619) compounds being evaluated, HTS methods would be essential. This involves miniaturizing assays into microplate formats (e.g., 96- or 384-well plates) and using rapid analytical techniques. youtube.com While detailed HTS assays are target-specific, the analytical backend would rely on fast chromatographic methods or direct-to-mass-spectrometry techniques to handle the large sample load generated by the screening process. The ultimate goal is to accelerate the research pipeline by processing more samples in less time with greater reproducibility. dispendix.comhudsonlabautomation.com

Future Perspectives and Broader Implications for N Thiazol 5 Ylmethyl Propan 2 Amine Hydrochloride Research

Potential for N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride as a Lead Compound for Drug Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Given the versatile biological activities associated with the thiazole (B1198619) nucleus, this compound holds considerable potential as a starting point for the development of new therapeutic agents. The thiazole ring is considered a "privileged scaffold" because it can interact with a wide range of biological targets. sciencecentral.inresearchgate.net

The propan-2-amine and thiazol-5-ylmethyl substituents on the core thiazole ring of this specific compound offer opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. The exploration of structure-activity relationships (SAR) by modifying these side chains could lead to the identification of novel drug candidates. bohrium.com

Table 1: Examples of Bioactive Thiazole Derivatives and Their Therapeutic Areas

Compound NameTherapeutic AreaMechanism of Action (if known)
DasatinibAnticancerTyrosine kinase inhibitor
RitonavirAntiviral (Anti-HIV)Protease inhibitor
MeloxicamAnti-inflammatoryCyclooxygenase-2 (COX-2) inhibitor
TiazofurinAntineoplasticIMP dehydrogenase inhibitor
AbafunginAntifungalNot fully elucidated

This table presents examples of established thiazole-containing drugs to illustrate the therapeutic potential of the thiazole scaffold.

Exploration of Novel Therapeutic Areas Based on this compound's Identified Mechanisms

While the specific mechanisms of action for this compound have not been elucidated due to a lack of direct research, the known activities of other thiazole derivatives suggest several promising therapeutic areas for exploration. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govnih.gov

Future research could involve screening this compound and its analogs against a panel of biological targets implicated in various diseases. For instance, its potential as an inhibitor of kinases, proteases, or other enzymes involved in cell signaling pathways could be investigated. The structural similarities to known bioactive thiazoles could guide the selection of initial screening targets. For example, some thiazole derivatives have shown promise as inhibitors of tubulin polymerization, a target for anticancer drugs. frontiersin.org

Challenges and Opportunities in Further this compound Research and Development

The path forward for the research and development of this compound is not without its challenges and opportunities.

Challenges:

Lack of Existing Data: The primary challenge is the current absence of biological data for this specific compound, requiring foundational in vitro and in vivo studies to be conducted.

Synthesis and Optimization: While numerous methods for synthesizing thiazole derivatives exist, developing an efficient and scalable synthesis for this compound and its analogs may require optimization. researchgate.netbenthamdirect.com

Target Identification and Validation: Identifying the specific biological target(s) of this compound will be a critical and potentially complex step.

Opportunities:

Novelty: The unexplored nature of this compound means that any discovered biological activity could lead to novel intellectual property and first-in-class therapeutics.

Privileged Scaffold: The well-documented success of the thiazole scaffold in drug discovery provides a strong rationale for investing in the exploration of this compound. sciencecentral.inresearchgate.net

Chemical Tractability: The structure of this compound is amenable to chemical modification, offering a rich field for medicinal chemistry exploration to improve its drug-like properties.

Translational Research Avenues for this compound (excluding human clinical trials)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For this compound, several preclinical translational research avenues can be pursued.

In Vitro and In Silico Profiling: The initial step would involve comprehensive in vitro screening against various cell lines (e.g., cancer, bacterial, fungal) to identify potential therapeutic areas. mdpi.comresearchgate.net In silico methods, such as molecular docking, can be employed to predict potential biological targets and guide the design of more potent derivatives. frontiersin.org

Development of Preclinical Models: Should in vitro studies reveal promising activity, the next step would be to evaluate the compound in relevant animal models of disease. For example, if anticancer activity is observed, xenograft mouse models could be utilized. nih.gov If antibacterial effects are noted, infection models in mice could be employed. acs.orgacs.org

Pharmacokinetic and Toxicological Studies: Preclinical evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary toxicity profile, would be essential to assess its potential as a drug candidate.

Q & A

Q. What are the optimal synthetic routes for preparing N-(Thiazol-5-ylmethyl)propan-2-amine hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazole derivatives and isopropylamine precursors. Key steps include:
  • Thiazole functionalization : Introduce a methyl group at the 5-position of the thiazole ring using chloroacetic acid and sodium acetate under reflux (3–5 hours in acetic acid) .
  • Amine coupling : React 5-methylthiazole with propan-2-amine in the presence of a coupling agent (e.g., EDC/HCl) under inert conditions.
  • Salt formation : Treat the free base with HCl in anhydrous ethanol to yield the hydrochloride salt.
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane) and recrystallization (ethanol/ether) to achieve >98% purity, verified by HPLC .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), methylene bridge (δ 3.8–4.2 ppm), and isopropyl group (δ 1.2–1.4 ppm for CH3) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm retention time and homogeneity .
  • Mass spectrometry (ESI-MS) : Look for [M+H]+ at m/z corresponding to C7H12ClN3S (exact mass: 205.04) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties and predict binding affinities:
  • Geometry optimization : Use B3LYP/6-31G(d) to calculate bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO) .
  • Docking studies : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to residues like Asp155 or Tyr174 .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with experimental IC50 values in assays .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Systematically evaluate variables:
  • Assay conditions : Compare results from cell-free (e.g., receptor binding) vs. cell-based (e.g., cAMP inhibition) assays. Adjust pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) .
  • Metabolic stability : Test liver microsome stability (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Off-target profiling : Screen against related receptors (e.g., histamine H3 or serotonin 5-HT2B) to rule out cross-reactivity .

Q. What advanced analytical strategies can quantify trace impurities in this compound?

  • Methodological Answer : Use hyphenated techniques:
  • LC-MS/MS : Detect impurities at ppm levels with a triple quadrupole MS (MRM mode) and a HILIC column for polar byproducts .
  • NMR spectroscopy : Employ 2D COSY and HSQC to identify structural analogs (e.g., regioisomers with methyl groups at thiazole-4 vs. -5 positions) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to assess hygroscopicity and storage stability .

Experimental Design & Data Interpretation

Q. How to design a robust stability study for this compound under varying storage conditions?

  • Methodological Answer : Follow ICH guidelines:
  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions.
  • Analytical endpoints : Track degradation via HPLC peak area changes and LC-MS identification of degradants (e.g., hydrolysis of the methylene bridge) .
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

Q. What statistical approaches are recommended for analyzing dose-response data in receptor binding assays?

  • Methodological Answer : Use nonlinear regression models:
  • Four-parameter logistic curve : Fit data to calculate EC50, Hill coefficient, and maximal efficacy (Emax) with tools like GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Error propagation : Report 95% confidence intervals for IC50 values derived from ≥3 independent experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.